4-Amino-1H-benzo[d]imidazole-6-thiol
Description
4-Amino-1H-benzo[d]imidazole-6-thiol is a heterocyclic compound featuring a benzimidazole core substituted with an amino (-NH₂) group at position 4 and a thiol (-SH) group at position 5. Its molecular formula is C₈H₉N₃S, with a molecular weight of 179.24 g/mol . The benzimidazole scaffold is known for its biological relevance, particularly in enzyme inhibition and drug design. The thiol group enhances reactivity through disulfide bond formation or metal coordination, while the amino group contributes to hydrogen bonding and solubility.
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-amino-3H-benzimidazole-5-thiol |
InChI |
InChI=1S/C7H7N3S/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10) |
InChI Key |
YPJLNRCCKMPTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CN2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazole-6-thiol typically involves the cyclization of o-phenylenediamine derivatives with thiourea under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to modify the imidazole ring or the thiol group, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired product.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Imidazoles: Resulting from nucleophilic substitution reactions at the amino group.
Scientific Research Applications
Chemistry: 4-Amino-1H-benzo[d]imidazole-6-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiol group can interact with metal ions in the active sites of enzymes, potentially leading to inhibition.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs.
Industry: In the materials science industry, this compound is explored for its use in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 4-Amino-1H-benzo[d]imidazole-6-thiol exerts its effects often involves the interaction of its thiol group with metal ions or other electrophilic centers. This interaction can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The amino group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Reactivity and Binding Properties
- Thiol vs.
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in 4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol enhance electrophilicity and metabolic stability, likely contributing to its pesticidal applications .
Patent and Industrial Relevance
- Several benzimidazole derivatives, including thiadiazine analogs (e.g., 5-substituted 4-amino-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxides), are patented for applications ranging from MLL1 inhibitors to pesticidal agents .
Biological Activity
4-Amino-1H-benzo[d]imidazole-6-thiol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
- Molecular Formula : C7H7N3S
- Molecular Weight : 165.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group is crucial for its reactivity, allowing it to form covalent bonds with target proteins, which can lead to inhibition of enzymatic activity or modulation of signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
| Candida albicans | 16.69 to 78.23 µM |
In a study, the compound exhibited significant activity against Pseudomonas aeruginosa, a critical pathogen associated with biofilm formation and chronic infections in cystic fibrosis patients .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes:
| Enzyme | IC50 (μM) |
|---|---|
| α-glucosidase | 0.64 ± 0.05 |
| Cholinesterase | 121.2 |
| Carbonic Anhydrase | 13.3 ± 1.25 |
These results indicate that the compound may serve as a potential therapeutic agent in managing diabetes and neurodegenerative diseases through enzyme inhibition .
Study on Pseudomonas aeruginosa
In a notable study, researchers designed and synthesized derivatives of benzo[d]imidazole to evaluate their effectiveness as PqsR inhibitors in Pseudomonas aeruginosa. The compound demonstrated an IC50 value of 3.2 μM, significantly reducing virulence factors like pyocyanin production . This suggests that derivatives of this compound could be developed into novel antimicrobial agents.
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications in the structure of benzo[d]imidazole derivatives significantly impacted their biological activity. For instance, substituents on the imidazole ring were found to enhance antimicrobial potency, indicating that specific chemical modifications could optimize therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
